Cas no 842144-07-4 (4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo-4,5-cpyridin-2-yl)-1,2,5-oxadiazol-3-amine)

4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo-4,5-cpyridin-2-yl)-1,2,5-oxadiazol-3-amine structure
842144-07-4 structure
Nome do Produto:4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo-4,5-cpyridin-2-yl)-1,2,5-oxadiazol-3-amine
N.o CAS:842144-07-4
MF:C10H8BrClN6O
MW:343.567118644714
MDL:MFCD22493409
CID:1040013
PubChem ID:11290858

4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo-4,5-cpyridin-2-yl)-1,2,5-oxadiazol-3-amine Propriedades químicas e físicas

Nomes e Identificadores

    • 4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine
    • 4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo-[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine
    • 4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine (ACI)
    • 4-(7-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine
    • SCHEMBL690731
    • 842144-07-4
    • CS-14479
    • DTXSID60461436
    • CS-M0501
    • DA-22386
    • 1,2,5-Oxadiazol-3-amine, 4-(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-
    • AKOS016007136
    • ZMHOMFQFFLYGJX-UHFFFAOYSA-N
    • 4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo-4,5-cpyridin-2-yl)-1,2,5-oxadiazol-3-amine
    • MDL: MFCD22493409
    • Inchi: 1S/C10H8BrClN6O/c1-2-18-7-4(11)3-14-8(12)5(7)15-10(18)6-9(13)17-19-16-6/h3H,2H2,1H3,(H2,13,17)
    • Chave InChI: ZMHOMFQFFLYGJX-UHFFFAOYSA-N
    • SMILES: ClC1C2N=C(N(C=2C(Br)=CN=1)CC)C1C(N)=NON=1

Propriedades Computadas

  • Massa Exacta: 341.96315g/mol
  • Massa monoisotópica: 341.96315g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 19
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 339
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 1.5
  • Superfície polar topológica: 95.6Ų

4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo-4,5-cpyridin-2-yl)-1,2,5-oxadiazol-3-amine Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
TRC
B074980-50mg
4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo-[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine
842144-07-4
50mg
$ 410.00 2022-06-07
Matrix Scientific
096528-1g
4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo-[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine, 95+%
842144-07-4 95+%
1g
$1311.00 2023-09-08
TRC
B074980-100mg
4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo-[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine
842144-07-4
100mg
$ 680.00 2022-06-07
Chemenu
CM290291-1g
4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine
842144-07-4 95+%
1g
$1369 2021-08-18
ChemScence
CS-M0501-100mg
4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine
842144-07-4
100mg
$605.0 2022-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1059390-100mg
4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine
842144-07-4 98%
100mg
¥2529.00 2024-07-28
Chemenu
CM290291-100mg
4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine
842144-07-4 95+%
100mg
$452 2021-08-18
Chemenu
CM290291-250mg
4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine
842144-07-4 95+%
250mg
$639 2021-08-18
Chemenu
CM290291-1g
4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine
842144-07-4 95%+
1g
$*** 2023-05-29
Matrix Scientific
096528-250mg
4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo-[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine, 95+%
842144-07-4 95+%
250mg
$591.00 2023-09-08

4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo-4,5-cpyridin-2-yl)-1,2,5-oxadiazol-3-amine Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Triethylamine ,  Hydroxylamine Solvents: 1,4-Dioxane ;  6 h, rt → 105 °C; 105 °C → rt
1.2 Solvents: Methanol ;  30 min, rt → 65 °C
Referência
Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells
Eberl, H. Christian ; Werner, Thilo; Reinhard, Friedrich B. ; Lehmann, Stephanie; Thomson, Douglas; et al, Scientific Reports, 2019, 9(1), 1-14

Método de produção 2

Condições de reacção
1.1 Reagents: Triethylamine ,  Hydroxylamine Solvents: Tetrahydrofuran ,  Water ;  1.5 h, rt → 90 °C; 90 °C → rt
1.2 Reagents: Triethylamine Solvents: 1,4-Dioxane ;  1.5 h, rt → 150 °C; 150 °C → rt
Referência
Identification of 4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol (GSK690693), a Novel Inhibitor of AKT Kinase
Heerding, Dirk A.; Rhodes, Nelson; Leber, Jack D.; Clark, Tammy J.; Keenan, Richard M.; et al, Journal of Medicinal Chemistry, 2008, 51(18), 5663-5679

4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo-4,5-cpyridin-2-yl)-1,2,5-oxadiazol-3-amine Raw materials

4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo-4,5-cpyridin-2-yl)-1,2,5-oxadiazol-3-amine Preparation Products

Fornecedores recomendados
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Nanjing Jubai Biopharm
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nanjing Jubai Biopharm
Changzhou Guanjia Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Changzhou Guanjia Chemical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD